Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate
Overview
Description
Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate is an organic compound that features a methoxybenzyl group attached to a dimethylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate typically involves the reaction of 4-methoxybenzyl alcohol with 3-hydroxy-2,2-dimethylpropanoic acid in the presence of a suitable esterification agent. Common reagents for this esterification include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated reactors and purification systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protective group in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active methoxybenzyl alcohol, which can then participate in further biochemical reactions. The methoxybenzyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-methoxyphenyl)oxy]-2,2-dimethylpropanoate
- Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylbutanoate
- Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpentanoate
Uniqueness
Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate is unique due to its specific combination of a methoxybenzyl group and a dimethylpropanoate backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methoxy]-2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-14(2,13(15)17-4)10-18-9-11-5-7-12(16-3)8-6-11/h5-8H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUGBTWNZNUCMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=C(C=C1)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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